[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate
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Overview
Description
[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a cyclopenta[a]phenanthrene core and bis(2-chloroethyl)carbamate functional groups. Its unique chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, often catalyzed by Lewis acids or transition metals.
Introduction of the bis(2-chloroethyl)carbamate group: This is achieved through nucleophilic substitution reactions, where the carbamate group is introduced using reagents like phosgene or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride, the compound can be reduced to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted carbamates.
Scientific Research Applications
[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound is known to:
Bind to DNA: The bis(2-chloroethyl)carbamate groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Inhibit enzymes: It can inhibit key enzymes involved in cellular metabolism, affecting cell growth and proliferation.
Comparison with Similar Compounds
[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate is unique due to its specific structure and functional groups. Similar compounds include:
Cyclophosphamide: Another bis(2-chloroethyl) compound used in chemotherapy.
Ifosfamide: Similar in structure and used for similar therapeutic purposes.
Melphalan: Contains a bis(2-chloroethyl) group and is used in cancer treatment.
These compounds share functional similarities but differ in their specific structures and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C23H29Cl2NO3 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3/t18?,19?,20?,23-/m0/s1 |
InChI Key |
AXWYROHIFVWHMR-ZNHUPSQZSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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